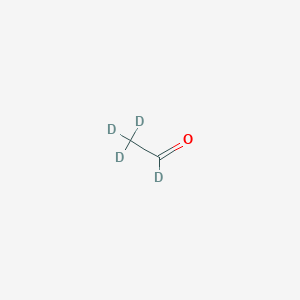

Acetaldehyde-d4

Description

The exact mass of the compound (2H4)Acetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,2-tetradeuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167531 | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-89-9 | |

| Record name | Acetaldehyde-1,2,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetaldehyde-d4 chemical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and analytical methodologies for Acetaldehyde-d4 (CD₃CDO). This deuterated analog of acetaldehyde serves as a critical internal standard in mass spectrometry-based quantification and as a valuable tool in metabolic research, particularly in studies involving alcohol metabolism.

Core Chemical Properties and Specifications

This compound, also known as tetradeuteroacetaldehyde, is a stable isotope-labeled version of acetaldehyde where the four hydrogen atoms have been replaced with deuterium. This substitution results in a molecular weight increase of four mass units, a key feature utilized in mass spectrometry.[1][2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. This data is essential for handling, storage, and experimental design.

| Property | Value | References |

| Molecular Formula | C₂D₄O | [3] |

| Molecular Weight | 48.08 g/mol | [1][2][4] |

| CAS Number | 1632-89-9 | [1][2][4] |

| Appearance | Colorless liquid/oil | [5][6] |

| Boiling Point | 21 °C (lit.) | [1][2][3][7][8][9][10] |

| Melting Point | -125 °C (lit.) | [1][2][3][7][8][9][10] |

| Density | 0.856 g/mL at 25 °C | [1][2][8] |

| Refractive Index (n20/D) | 1.3321 (lit.) | [1][2][3][7][8][10] |

| Vapor Pressure | 14.05 psi at 20 °C | [1][2][8] |

| Flash Point | -40 °C (-40 °F) - closed cup | [1][2] |

| Autoignition Temperature | 175 °C (347 °F) | [1][2][8][11] |

Specifications

Ensuring the quality of this compound is paramount for its use in sensitive analytical applications. The following table outlines typical specifications.

| Specification | Value | References |

| Isotopic Purity | ≥99 atom % D | [1][2] |

| Chemical Purity | ≥98% (CP) | [1][2][4][8] |

| Storage Temperature | -20°C or 2-8°C (refrigerated) | [1][2][4][6][8] |

Safety and Handling

This compound is a highly flammable, volatile, and potentially hazardous substance. It is classified as a carcinogen and mutagen.[1][2][11][12][13][14] Proper safety precautions must be followed.

Hazard Statements:

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][7][11][12][14][15]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for common analytical techniques involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Quantification of Acetaldehyde

This protocol describes the use of this compound as an internal standard for the quantification of acetaldehyde in a sample matrix.

1. Sample Preparation and Derivatization: a. Weigh a known amount of the sample (e.g., 1 g of a solid or semi-solid sample) into a headspace vial.[5] b. Add a known volume of a suitable solvent (e.g., 9.950 mL of 30% NaCl solution).[5] c. Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 10 µg/L solution).[5] d. For enhanced sensitivity and chromatographic performance, derivatization can be performed. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][5] This can be done using on-fiber derivatization with Solid Phase Microextraction (SPME).[1] e. Seal the vial and vortex or sonicate to ensure thorough mixing.[5] f. Centrifuge the sample to separate any solid material.[5]

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):

- Inlet: Split/splitless injector, with a typical split ratio of 20:1.[10]

- Column: A suitable capillary column, such as one with a polar stationary phase.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

- Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped to 120°C at 30°C/min, and finally held at 200°C for 10 minutes.[5] b. Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5][10][15]

- Ions to Monitor:

- For Acetaldehyde derivative (e.g., PFBHA-oxime): m/z 209 (quantifier) and m/z 181 (qualifier).[1][5]

- For this compound derivative (e.g., PFBHA-oxime): m/z 213.[1]

3. Data Analysis: a. Quantify the amount of acetaldehyde in the sample by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy - General Sample Preparation

This protocol provides general guidelines for preparing a sample of this compound for NMR analysis.

1. Choice of Solvent: a. Select a deuterated solvent in which this compound is soluble. Common choices for small organic molecules include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆.[4][6][16][17] b. Ensure the solvent is of high purity and stored under dry conditions to minimize water contamination.[16][18]

2. Sample Concentration: a. For a ¹H NMR spectrum, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient.[17] b. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.[17] c. Avoid overly concentrated samples, as this can lead to broadened spectral lines and difficulty in shimming the magnet.[4][17][18]

3. Sample Preparation: a. Dissolve the this compound in the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[6][17] b. Filter the solution if any particulate matter is present to prevent poor spectral lineshape.[4][6][17] c. Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[4][6][17] d. The final sample volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[17][18] e. Cap the NMR tube securely and label it clearly.[4][6][18]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

References

- 1. agronomy.emu.ee [agronomy.emu.ee]

- 2. benchchem.com [benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic effects of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for Acetaldehyde (HMDB0000990) [hmdb.ca]

- 15. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]

- 16. depts.washington.edu [depts.washington.edu]

- 17. researchgate.net [researchgate.net]

- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

Synthesis and Isotopic Purity of Acetaldehyde-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetaldehyde-d4 (CD₃CDO). This deuterated analog of acetaldehyde is a valuable tool in various research applications, including mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry-based quantification. This document outlines detailed experimental protocols for its synthesis and the analytical methods for determining its isotopic and chemical purity, presented with clarity and precision for the scientific community.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the oxidation of commercially available Ethanol-d6 (CD₃CD₂OD). This method is preferred for its relatively straightforward procedure and high potential yield of the desired deuterated aldehyde.

Synthesis via Oxidation of Ethanol-d6

This method involves the oxidation of Ethanol-d6 using an acidified solution of a strong oxidizing agent, such as sodium dichromate. The lower boiling point of this compound compared to the starting material and byproducts allows for its continuous removal from the reaction mixture by distillation, which prevents over-oxidation to Acetic acid-d4.

Materials:

-

Ethanol-d6 (CD₃CD₂OD, ≥99 atom % D)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Anhydrous Calcium Sulfate (CaSO₄) or Sodium Bicarbonate (NaHCO₃) for drying

-

Ice

Equipment:

-

Round-bottom flask (1 L)

-

Dropping funnel

-

Distillation head and condenser

-

Receiving flask

-

Heating mantle

-

Mechanical stirrer

-

Ice bath

Procedure:

-

In the 1 L round-bottom flask, prepare a solution of 60 mL of concentrated sulfuric acid in 200 mL of deionized water. Place the flask in a heating mantle and equip it with a mechanical stirrer, a dropping funnel, and a distillation apparatus. The receiving flask should be placed in an ice bath to effectively condense the volatile this compound.

-

Prepare the oxidizing solution by dissolving 200 g of sodium dichromate in 200 mL of deionized water. To this solution, carefully add 100 g of Ethanol-d6.

-

Heat the sulfuric acid solution in the reaction flask to a gentle boil.

-

Slowly add the Ethanol-d6/sodium dichromate solution from the dropping funnel to the boiling sulfuric acid. The addition rate should be controlled to maintain a steady distillation of the product. The heat from the exothermic reaction will drive the distillation.[1]

-

This compound, along with some unreacted Ethanol-d6 and water, will distill over and be collected in the ice-cold receiving flask. The boiling point of this compound is approximately 21 °C.

-

Continue the addition and distillation until all the oxidizing solution has been added.

-

The collected distillate can be further purified. First, dry the distillate over anhydrous calcium sulfate or by shaking with sodium bicarbonate to remove acidic impurities.[2]

-

A final fractional distillation of the dried product should be performed to yield pure this compound. Collect the fraction boiling at 20-22 °C.[1][2]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via oxidation of Ethanol-d6.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial to ensure its suitability for its intended application. The primary techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the isotopic distribution of volatile compounds like this compound. The method separates the components of a sample, which are then ionized and detected based on their mass-to-charge ratio.

Sample Preparation (with Derivatization):

For enhanced chromatographic performance and sensitivity, this compound can be derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][4]

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or water).

-

For headspace analysis, place a known amount of the sample or its aqueous solution in a headspace vial.

-

Introduce the PFBHA reagent to the headspace of the vial to allow for on-fiber derivatization using Solid Phase Microextraction (SPME).[3]

-

The PFBHA-oxime derivative is then thermally desorbed into the GC inlet.

Instrumentation Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (PFBHA derivatives) | m/z 213 (for this compound), m/z 212, 211, 210, 209 (for d3, d2, d1, d0 isotopologues) |

Data Analysis:

-

Integrate the peak areas for each of the monitored ions corresponding to the different isotopologues (d0 to d4).

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

-

The isotopic purity is reported as the percentage of the d4 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and for quantifying isotopic enrichment. Both ¹H and ²H NMR can be utilized.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H NMR).

¹H NMR for Isotopic Purity:

-

In a deuterated solvent (e.g., Chloroform-d), the residual proton signals in the this compound molecule can be integrated against a known internal standard.

-

The percentage of deuteration at each position can be calculated by comparing the integral of the residual proton signal to the integral of the standard.

²H NMR for Isotopic Purity:

-

²H NMR provides a direct observation of the deuterium nuclei.

-

The spectrum will show signals corresponding to the deuterium atoms at the methyl and aldehydic positions.

-

The relative integrals of these signals can confirm the deuteration pattern. The overall isotopic purity can be determined by comparing the total deuterium signal intensity to that of a reference with a known concentration and isotopic abundance.[5]

Diagram of the Analytical Workflow:

Caption: General workflow for the isotopic purity analysis of this compound.

Quantitative Data Summary

Commercially available this compound typically meets high standards of chemical and isotopic purity. The following table summarizes the typical specifications.

| Parameter | Typical Value | Analytical Method |

| Isotopic Purity | ||

| Atom % D | ≥ 99% | Mass Spectrometry, NMR |

| Chemical Purity | ||

| Purity by GC | ≥ 98% | Gas Chromatography (FID) |

| Physical Properties | ||

| Molecular Weight | 48.08 g/mol | - |

| Boiling Point | 21 °C | - |

| Density | 0.856 g/mL at 25 °C | - |

Conclusion

This guide has detailed robust and reliable methods for the synthesis and isotopic purity analysis of this compound. The oxidation of Ethanol-d6 provides a practical route for its preparation. The isotopic and chemical purity can be accurately determined using a combination of GC-MS and NMR spectroscopy. Adherence to these protocols will ensure the production and validation of high-quality this compound for use in demanding research and development applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Purification of Acetaldehyde - Chempedia - LookChem [lookchem.com]

- 3. agronomy.emu.ee [agronomy.emu.ee]

- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetaldehyde-d4 safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety of Acetaldehyde-d4

Introduction

This compound (CAS No: 1632-89-9) is the deuterated form of acetaldehyde, a colorless and volatile liquid.[1][2][3] With the molecular formula C2D4O and a molecular weight of 48.08 g/mol , it serves as a crucial reagent in various scientific applications.[1][2][3][4] Researchers and drug development professionals utilize it as a derivatizing agent for measuring endogenous epinephrine and norepinephrine in human plasma and for labeling amine groups in biogenic monoamine neurotransmitters.[2][5] Its use in proteomics and as a synthetic intermediate is also common.[6] Due to its high flammability and significant health hazards, a thorough understanding and strict adherence to safety protocols are paramount when handling this compound. This guide provides a comprehensive overview of its safety data, handling procedures, and emergency responses.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its extreme flammability and its potential for severe acute and chronic health effects.[7][8] The signal word for this chemical is "Danger".[6][9]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 1 | H224: Extremely flammable liquid and vapor.[7][8][10] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7][8][9][10] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[7][8][9][10] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[7][8] |

| Carcinogenicity | 1B / 2 | H350/H351: May cause cancer / Suspected of causing cancer.[7][8][10][11] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] |

| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life.[8] |

Physical and Chemical Properties

The physical and chemical properties of this compound contribute significantly to its hazard profile, particularly its low flash point and boiling point, which indicate a high risk of forming flammable vapor concentrations at ambient temperatures.

Table 2: Physical and Chemical Data for this compound

| Property | Value |

| Appearance | Clear, colorless liquid/oil.[1][2][5] |

| Melting Point | -125 °C (-193 °F).[1][2] |

| Boiling Point | 21 °C (69.8 °F).[1][2][3] |

| Density | 0.856 g/mL at 25 °C.[1][2] |

| Flash Point | -40 °C (-40 °F) (closed cup). Note: Other sources report values as high as -17 °F.[2][3] |

| Autoignition Temperature | 175 °C (347 °F).[2] |

| Vapor Pressure | 14.05 psi (96.8 kPa) at 20 °C.[2][3] |

| Explosion Limits | Lower: 1.65% vol / Upper: 10.4% vol (for Acetaldehyde). |

| Refractive Index | n20/D 1.3321.[1][2] |

| Solubility | Soluble in chloroform; slightly soluble in acetonitrile; sparingly in dichloromethane.[2] The non-deuterated form is fully miscible with water. |

Toxicological Information

Exposure to this compound can lead to significant health consequences. The toxicological profile is considered equivalent to that of its non-deuterated counterpart, which is classified as a human carcinogen (IARC Group 1) and is known to target multiple organ systems.[8][12]

Acute Effects:

-

Eye Contact: Causes serious eye irritation, acting as a lachrymator.[9][11]

-

Skin Contact: Causes skin irritation.[9]

-

Ingestion: Harmful if swallowed.[7]

Chronic Effects: Long-term exposure presents the most severe risks. Acetaldehyde is suspected of causing genetic defects and is recognized as a carcinogen.[7][8][11] Chronic intoxication symptoms can resemble alcoholism.[12] Target organs include the liver, kidneys, lungs, blood, and the central nervous system.[11]

Table 3: Toxicological Data (for non-deuterated Acetaldehyde)

| Test | Result | Species |

| LC50 (Inhalation) | 24 mg/L / 4 hours | Rat |

| Carcinogenicity | IARC Group 1 / NTP RAHC | Human |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, all work must be conducted under strict safety protocols. The following workflow outlines the mandatory procedures for handling this chemical in a laboratory setting.

Methodology for Safe Handling:

-

Engineering Controls: All operations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[13] The work area must be equipped with an emergency eyewash station and a safety shower.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Nitrile gloves (or other chemically resistant gloves).

-

Impervious clothing or lab coat.

-

Splash-proof chemical goggles and a face shield.[9]

-

-

Handling Procedures:

-

Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[9][14][15]

-

Use only non-sparking tools and explosion-proof electrical equipment.[7][15][16]

-

Ground and bond containers when transferring material to prevent static discharge.[7][16]

-

Handle under an inert atmosphere (e.g., nitrogen or argon), as the material is air-sensitive and can form explosive peroxides upon exposure to air and light.[8][13][14]

-

-

Storage:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[13]

-

Recommended storage temperature is refrigerated (2°C to 8°C).[6][13]

-

Ensure the container is tightly sealed and kept upright to prevent leakage.[13][16]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Containers and storage locations must be clearly labeled with "CANCER HAZARD" warnings.[13]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Experimental Protocols for Emergency Response:

-

Accidental Release (Spill):

-

Immediately remove all sources of ignition from the area.[14]

-

Ensure adequate ventilation.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[9]

-

Do not let the product enter drains.[9]

-

-

Fire:

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9][13][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13][15]

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 1632-89-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acetaldehyde-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-112-1 [isotope.com]

- 7. agilent.com [agilent.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. epa.gov [epa.gov]

- 13. wcu.edu [wcu.edu]

- 14. web.stanford.edu [web.stanford.edu]

- 15. sdfine.com [sdfine.com]

- 16. carlroth.com [carlroth.com]

A Technical Guide to Acetaldehyde-d4 for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Acetaldehyde-d4, a deuterated analog of acetaldehyde, serves as a critical reagent and internal standard in a variety of research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of this compound, its key applications, and detailed experimental protocols.

Commercial Suppliers and Specifications

The selection of a suitable commercial supplier for this compound is a critical first step in any research endeavor. The purity of the reagent, both isotopic and chemical, can significantly impact the accuracy and reproducibility of experimental results. Below is a comparative summary of the offerings from prominent suppliers.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity (%) | Available Quantities |

| Sigma-Aldrich | 176567 | ≥99 | ≥98 | 1 g, 5 g, 10 g |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-112 | 99 | 98 | 1 g |

| C/D/N Isotopes Inc. | D-0163 | 99 | 96 | 1 g |

| Santa Cruz Biotechnology, Inc. | sc-217843 | Not specified | Not specified | Contact for availability |

| LGC Standards | TRC-A132602 | Not specified | Not specified | 250 mg, 1 g, 5 g |

Note: Isotopic and chemical purity levels are as stated by the suppliers and may vary between lots. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific data.[1][2][3]

Key Applications in Research

This compound is primarily utilized in two key areas of research: as a derivatizing agent for mass spectrometry and as an internal standard for quantitative analysis.

Derivatizing Agent in Mass Spectrometry

This compound is employed as a derivatizing agent to enhance the analytical properties of target molecules, particularly those containing primary and secondary amine groups, such as catecholamines.[4] The derivatization process, often a reductive amination, introduces a deuterated ethyl group, which can improve the chromatographic separation and mass spectrometric detection of the analytes. A notable application is in the measurement of endogenous epinephrine and norepinephrine in human plasma.[4]

Internal Standard for Quantitative Analysis

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, deuterated compounds like this compound are invaluable as internal standards.[5][6] Since their chemical and physical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. The known concentration of the deuterated standard allows for accurate quantification of the endogenous analyte by correcting for variations in sample preparation and instrument response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Derivatization of Catecholamines for LC-MS/MS Analysis

This protocol is adapted from methodologies for the analysis of epinephrine and norepinephrine in plasma.[7][8]

Materials:

-

This compound

-

Sodium cyanoborohydride

-

Plasma sample

-

Internal standards (e.g., epinephrine-d6, norepinephrine-d6)

-

Extraction solvent (e.g., alumina-based solid-phase extraction cartridges)

-

Elution solvent

-

Reconstitution solvent

-

LC-MS/MS system

Methodology:

-

Sample Preparation: Spike the plasma sample with a known concentration of the deuterated internal standards for epinephrine and norepinephrine.

-

Extraction: Perform a solid-phase extraction (SPE) of the catecholamines from the plasma sample.

-

Elution and Drying: Elute the catecholamines from the SPE cartridge and dry the eluate under a stream of nitrogen.

-

Derivatization:

-

Reconstitute the dried extract in a suitable buffer.

-

Add this compound and sodium cyanoborohydride to the reconstituted extract.

-

Incubate the reaction mixture to allow for the reductive amination to proceed, forming the deuterated ethyl derivatives of the catecholamines.

-

-

LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system for quantification.

A generalized workflow for this process is illustrated in the following diagram:

References

- 1. This compound D = 99atom , = 98 CP 1632-89-9 [sigmaaldrich.com]

- 2. Acetaldehyde-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-112-1 [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Nuances of Acetaldehyde-d4: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into small molecules represents a significant advancement in drug development, offering the potential to favorably alter pharmacokinetic profiles and enhance therapeutic efficacy. Acetaldehyde-d4 (CD₃CDO), the deuterated analog of acetaldehyde, is a critical building block in the synthesis of complex deuterated molecules. However, its inherent volatility and reactivity necessitate a thorough understanding of its stability and the implementation of stringent storage and handling protocols to ensure its isotopic and chemical integrity. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its assessment.

Core Principles of this compound Stability

The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxygen. While deuteration can enhance metabolic stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is less readily cleaved than a carbon-hydrogen (C-H) bond, the fundamental chemical reactivity of the aldehyde functional group remains.[1][2][3] Therefore, precautions similar to those for unlabeled acetaldehyde are crucial, with the understanding that the rates of certain degradation reactions may be altered.

Key Stability Concerns:

-

Autoxidation and Peroxide Formation: Like its non-deuterated counterpart, this compound is susceptible to autoxidation in the presence of air (oxygen), leading to the formation of unstable peroxides. This process is catalyzed by light and heat. These peroxides can be explosive, especially upon concentration. Manufacturers often add inhibitors like hydroquinone to mitigate this.

-

Polymerization: this compound can undergo polymerization to form paraldehyde-d12 (a cyclic trimer) and metaldehyde-d16 (a cyclic tetramer). This reaction is typically catalyzed by acids.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of this compound. Photolysis can proceed through various pathways, leading to the formation of radical species and subsequent decomposition products.

Recommended Storage and Handling Conditions

To maintain the purity and isotopic enrichment of this compound, adherence to strict storage and handling protocols is paramount.

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated at +2°C to +8°C or frozen at -20°C.[4][5] | Reduces volatility and slows the rate of degradation reactions such as autoxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Prevents oxidation and the formation of peroxides. |

| Light | Protect from light by using amber vials or storing in the dark.[4][5] | Minimizes photodegradation. |

| Container | Store in tightly sealed containers. | Prevents evaporation of the volatile compound and exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] | This compound is volatile and flammable. |

| Shelf Life | After three years, the compound should be re-analyzed for chemical purity before use.[7] For opened containers of unlabeled acetaldehyde, a shelf life of 12 months is suggested.[8] | To ensure the material meets the required specifications for its intended use. |

Degradation Pathways of this compound

Understanding the potential degradation pathways is crucial for developing appropriate stability-indicating analytical methods and for interpreting stability data.

Autoxidation Pathway

The autoxidation of this compound proceeds via a free-radical chain reaction, initiated by the abstraction of the weakly bound aldehydic deuterium.

Autoxidation of this compound.

Polymerization Pathway

In the presence of acid catalysts, this compound can trimerize to form paraldehyde-d12.

Acid-catalyzed Polymerization.

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability involves a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot this compound into amber glass vials under an inert atmosphere.

-

Storage: Store the vials at the recommended conditions (e.g., +2°C to +8°C and -20°C).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after derivatization.[9] Monitor for the appearance of degradation products and any decrease in the purity of this compound.

-

Isotopic Purity: Assess the isotopic purity at each time point using mass spectrometry to check for any H/D back-exchange.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.[10]

Methodology:

-

Stress Conditions: Expose this compound to various stress conditions:

-

Acid Hydrolysis: Dissolve in a suitable solvent and add a small amount of a deuterated acid (e.g., DCl in D₂O) and heat.

-

Base Hydrolysis: Dissolve in a suitable solvent and add a small amount of a deuterated base (e.g., NaOD in D₂O) and heat.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Heat the neat compound or a solution in a sealed vial at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution to a controlled light source according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., GC-MS, LC-MS) to identify and quantify any degradation products formed.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Testing.

Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in research and drug development. While deuteration is expected to confer a degree of enhanced stability against certain degradation pathways due to the kinetic isotope effect, its inherent reactivity as an aldehyde necessitates careful handling and storage. By adhering to the recommended storage conditions, understanding the potential degradation pathways, and implementing robust stability testing protocols, researchers can ensure the quality, purity, and isotopic integrity of this valuable deuterated building block. This proactive approach to stability management will ultimately contribute to the successful development of novel deuterated therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Acetaldehyde-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Acetaldehyde-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-112-1 [isotope.com]

- 6. wcu.edu [wcu.edu]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. chemstock.ae [chemstock.ae]

- 9. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Physical properties of tetradeuteroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectroscopic properties of tetradeuteroacetaldehyde (Acetaldehyde-d4), a deuterated isotopologue of acetaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Physical Properties

Tetradeuteroacetaldehyde, with the chemical formula CD₃CDO, is a stable, non-radioactive isotope of acetaldehyde where all four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, which can be leveraged in various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | CD₃CDO | |

| Molecular Weight | 48.08 g/mol | |

| Boiling Point | 21 °C (lit.) | |

| Melting Point | -125 °C (lit.) | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index | n20/D 1.3321 (lit.) | |

| Isotopic Purity | ≥99 atom % D | |

| Chemical Purity | ≥98% (CP) | |

| Form | Liquid | |

| Storage Temperature | −20°C |

Synthesis and Purification

A classical and effective method for the synthesis of tetradeuteroacetaldehyde is the hydration of deuterated acetylene (acetylene-d₂) with deuterium oxide (D₂O) in the presence of a mercury salt catalyst.[1]

Experimental Protocol: Synthesis

Materials:

-

Deuterated acetylene (C₂D₂)

-

Deuterium oxide (D₂O)

-

Mercuric salt (e.g., HgSO₄) (catalyst)

-

Reaction vessel suitable for gas-phase reactions

-

Condensation apparatus

Procedure:

-

Introduce deuterium oxide and the mercuric salt catalyst into the reaction vessel.

-

Purge the system with an inert gas to remove air.

-

Introduce deuterated acetylene gas into the reaction vessel containing the D₂O and catalyst mixture.

-

The reaction proceeds via the addition of D₂O across the triple bond of C₂D₂, forming an intermediate enol which rapidly tautomerizes to the more stable tetradeuteroacetaldehyde.

-

The product, being volatile, is continuously removed from the reaction mixture by distillation and collected in a cold trap.

Caption: Workflow for the synthesis of tetradeuteroacetaldehyde.

Experimental Protocol: Purification

Purification of the crude tetradeuteroacetaldehyde can be achieved through fractional distillation.[2] Due to its low boiling point, care must be taken to prevent loss of product.

Materials:

-

Crude tetradeuteroacetaldehyde

-

Fractional distillation apparatus

-

Drying agent (e.g., anhydrous calcium sulfate)

-

Receiving flask cooled in an ice bath

Procedure:

-

Dry the crude product with a suitable drying agent.

-

Set up the fractional distillation apparatus.

-

Gently heat the distillation flask to vaporize the tetradeuteroacetaldehyde.

-

Collect the fraction that distills at approximately 21 °C in a cooled receiving flask.

-

The purified product should be stored at low temperatures (-20°C) to prevent polymerization and evaporation.

Caption: Purification workflow for tetradeuteroacetaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of tetradeuteroacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated sample (≥99 atom % D), the proton NMR spectrum is expected to show only residual signals from any remaining protons. The characteristic quartet for the aldehydic proton and the doublet for the methyl protons of acetaldehyde will be absent.[3]

-

¹³C NMR: The carbon-13 NMR spectrum will show two signals corresponding to the carbonyl carbon and the methyl carbon. The signal for the carbonyl carbon (CDO) will appear significantly downfield (around 200 ppm) due to the deshielding effect of the oxygen atom. The methyl carbon (CD₃) will appear further upfield (around 30 ppm).[3] Due to the coupling with deuterium (spin I=1), the signals may appear as multiplets.

Infrared (IR) Spectroscopy

The IR spectrum of tetradeuteroacetaldehyde will exhibit characteristic vibrational bands. The most notable difference from acetaldehyde will be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations.

-

C=O Stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of the carbonyl group in an aldehyde.

-

C-D Stretch: The C-D stretching vibrations of the aldehyde and methyl groups are expected to appear in the range of 2100-2250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of tetradeuteroacetaldehyde will show a molecular ion peak (M⁺) at m/z 48. Common fragmentation patterns for aldehydes include the loss of a deuterium atom (M-2) and the loss of the formyl radical (CDO, M-30).[4] The fragmentation pattern will be distinct from that of acetaldehyde due to the mass of deuterium.

Caption: Expected mass spectrometry fragmentation of tetradeuteroacetaldehyde.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification of Acetaldehyde - Chempedia - LookChem [lookchem.com]

- 3. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

Acetaldehyde-d4: A Technical Overview for Researchers

Acetaldehyde-d4 (CAS Number: 1632-89-9), also known as Tetradeuteroacetaldehyde, is the deuterated isotopologue of acetaldehyde.[1][2] In this stable isotope, the four hydrogen atoms of the parent molecule have been replaced with deuterium. This substitution results in a mass shift of +4, making it a valuable tool in mass spectrometry-based quantitative analysis and as a synthetic intermediate.[3] Its primary application lies in its use as a derivatizing agent, particularly for the measurement of endogenous catecholamines like epinephrine and norepinephrine in biological samples.[1][2][4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The inclusion of deuterium atoms results in a distinct molecular weight compared to its unlabeled counterpart (Acetaldehyde, CAS 75-07-0).[3][5]

| Property | Value |

| Chemical Formula | C₂D₄O[1][4] |

| Linear Formula | CD₃CDO |

| Molecular Weight | 48.08[1][4] |

| Exact Mass | 48.0513 g/mol [4] |

| CAS Number | 1632-89-9[1][4] |

| Isotopic Purity | ≥99 atom % D |

| Chemical Purity | ≥98%[3] |

| Appearance | Colorless liquid / oil[2][4] |

| Boiling Point | 21 °C |

| Melting Point | -125 °C |

| Density | 0.856 g/mL at 25 °C |

Structural Representation

The structural difference between standard acetaldehyde and its deuterated form is the substitution of hydrogen with deuterium. This is a key feature for its use in isotope dilution mass spectrometry.

Experimental Applications: Derivatization of Biogenic Amines

A significant application of this compound is in quantitative proteomics and metabolomics, where it serves as a labeling reagent. It is used to label primary and secondary amine groups on biogenic monoamine neurotransmitters for their simultaneous determination.[2][4] The reaction creates a stable Schiff base, which can then be analyzed, often via Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

The following diagram outlines the logical workflow for using this compound as a derivatizing agent for the analysis of catecholamines in a biological matrix such as human plasma.[1][4]

Key Experimental Protocol Considerations

While specific protocols are application-dependent, a general procedure for derivatization involves the following steps:

-

Sample Preparation : Extraction of target analytes (e.g., epinephrine, norepinephrine) from the biological matrix (e.g., plasma) using techniques like solid-phase extraction.

-

Derivatization Reaction : The extracted analytes are incubated with this compound. This reaction is typically performed under controlled pH and temperature conditions to ensure complete labeling of the primary amine groups.

-

Analysis : The derivatized, deuterium-labeled analytes are then introduced into an LC-MS/MS system. The known mass shift (+4 Da per primary amine group) allows for precise detection and quantification against an internal standard, which could be the unlabeled analyte.

-

Quantification : The ratio of the peak areas of the deuterated analyte to the internal standard is used to calculate the concentration of the endogenous analyte in the original sample.

References

A Technical Guide to the Natural Abundance of Deuterium in Acetaldehyde for Researchers and Drug Development Professionals

Introduction

Acetaldehyde (CH₃CHO) is a pivotal organic compound, widely occurring in nature as an intermediate in fermentation and plant metabolism, and serving as a key industrial chemical. For researchers in drug development and various scientific fields, understanding the natural isotopic composition of acetaldehyde, particularly its deuterium (²H or D) content, is crucial for sourcing, authentication, and mechanistic studies. The kinetic isotope effect, where C-D bonds react more slowly than C-H bonds, means that deuterium-labeled compounds can exhibit altered metabolic fates, a principle increasingly utilized in pharmaceutical design. This guide provides an in-depth overview of the natural abundance of deuterium in acetaldehyde, the analytical methodologies used for its determination, and the underlying biochemical context.

While direct quantitative data for the natural deuterium abundance in acetaldehyde is not extensively published, significant insights can be drawn from its close biochemical relationship with ethanol. Acetaldehyde is the direct precursor to ethanol during fermentation and its primary oxidation product. Therefore, the isotopic signature of ethanol serves as a strong proxy for that of acetaldehyde in natural systems.

Quantitative Data on Deuterium Abundance

The natural abundance of deuterium is typically expressed in delta notation (δD) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. A negative δD value indicates a depletion of deuterium relative to the standard.

It is a well-established principle that acetaldehyde derived from natural sources, such as plants and fermentation, is depleted in deuterium compared to acetaldehyde synthesized from petrochemical sources.[1] This difference arises from the isotopic fractionation that occurs during the biochemical reactions in living organisms.

Table 1: Typical Site-Specific Deuterium/Hydrogen Ratios in Ethanol from Fermentation of C3 and C4 Plants

| Plant Origin | Photosynthetic Pathway | (D/H)I (Methyl Site) ppm | (D/H)II (Methylene Site) ppm |

| Grapes, Beet, Potato | C3 | 99.0 - 102.0 | 122.0 - 126.0 |

| Sugarcane, Maize | C4 | 108.0 - 111.0 | 130.0 - 133.0 |

Data derived from studies on wine and spirits and are indicative of values for ethanol. Given the direct biochemical link, similar isotopic patterns are expected for acetaldehyde from these sources.

Experimental Protocols for Deuterium Abundance Determination

The primary method for determining the site-specific natural isotopic fractionation of deuterium is ²H-SNIF-NMR (Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance) .[2][3] This technique provides information about the deuterium content at each specific position within the molecule. An alternative and complementary method is Isotope Ratio Mass Spectrometry (IRMS) , which measures the overall D/H ratio of the molecule.

Key Experimental Methodology: ²H-SNIF-NMR

1. Sample Preparation:

-

Isolation of Acetaldehyde: Due to its high volatility, acetaldehyde must be carefully isolated from the sample matrix (e.g., fruit juice, wine, plant tissue). This can be achieved through distillation or headspace solid-phase microextraction (SPME).

-

Derivatization (Optional but Recommended): To reduce volatility and improve NMR spectral properties, acetaldehyde can be derivatized. A common method is the reaction with a suitable agent to form a more stable, less volatile compound.

-

Purification: The isolated acetaldehyde or its derivative is purified, typically by gas chromatography, to remove any interfering compounds.

2. NMR Acquisition:

-

Solvent: The purified sample is dissolved in a deuterium-depleted solvent.

-

Internal Standard: A compound with a certified and known D/H ratio, such as tetramethylurea (TMU), is added to the sample.[3]

-

Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe is used.

-

Acquisition Parameters: A specific pulse sequence is employed to acquire the ²H NMR spectrum, which requires a sufficient number of scans to achieve an adequate signal-to-noise ratio for the low natural abundance of deuterium.

3. Data Analysis:

-

The integrated signals for each hydrogen position in the acetaldehyde molecule are compared to the integrated signal of the internal standard.

-

From these ratios, the site-specific (D/H) ratios can be calculated.

Key Experimental Methodology: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

1. Sample Preparation:

-

As with ²H-SNIF-NMR, the acetaldehyde must first be isolated and purified from the sample matrix using techniques like headspace GC.

2. Isotopic Analysis:

-

Combustion: The purified acetaldehyde is combusted at a high temperature (typically >1000°C) in a reactor to convert it into hydrogen gas (H₂) and carbon dioxide (CO₂).

-

Mass Spectrometry: The resulting H₂ gas is introduced into the ion source of an isotope ratio mass spectrometer.

-

Measurement: The mass spectrometer measures the ratio of HD⁺ to H₂⁺ ions, which corresponds to the D/H ratio of the original sample.

-

Calibration: The results are calibrated against international standards to report the δD value.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Deuterium Isotope Analysis

Caption: Workflow for determining the deuterium abundance in acetaldehyde.

Logical Relationship of Acetaldehyde Isotopes to Source

Caption: Origin dictates the isotopic signature of acetaldehyde.

Conclusion

The natural abundance of deuterium in acetaldehyde is a powerful indicator of its origin, with natural sources exhibiting a characteristic depletion in deuterium compared to synthetic variants. While direct quantitative data for acetaldehyde remains a field for further research, the well-documented isotopic profiles of ethanol provide a robust framework for understanding and predicting these values. For professionals in drug development and scientific research, leveraging analytical techniques such as ²H-SNIF-NMR and GC-IRMS is essential for verifying the authenticity of starting materials and for designing isotopically labeled compounds with tailored metabolic properties. The continued study of isotopic fractionation in key metabolites like acetaldehyde will undoubtedly contribute to advancements in these fields.

References

- 1. Determination of synthetic components in flavors by deuterium/hydrogen isotopic ratios | Semantic Scholar [semanticscholar.org]

- 2. Deuterium NMR in the Study of Site-Specific Natural Isotope Fractionation ( SNIF-NMR ) | Semantic Scholar [semanticscholar.org]

- 3. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

A Technical Guide to Acetaldehyde-d4 for Laboratory Use: Pricing, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetaldehyde-d4 (CD₃CDO), a deuterated analog of acetaldehyde, for laboratory applications. This document outlines current market pricing, technical specifications from various suppliers, and a detailed experimental protocol for its use as an internal standard in quantitative analysis.

Market Pricing of this compound

The price of this compound for laboratory use can vary significantly based on the supplier, quantity, and isotopic purity. The following table summarizes the pricing from several prominent chemical suppliers. Prices are subject to change and may not include shipping and handling fees.

| Supplier | Catalog Number | Quantity (g) | Isotopic Purity (atom % D) | Chemical Purity (%) | Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich | 176567 | 1 | ≥99 | ≥98 | $179.00 | $179.00 |

| 5 | ≥99 | ≥98 | $637.00 | $127.40 | ||

| 10 | ≥99 | ≥98 | $1,210.00 | $121.00 | ||

| Cambridge Isotope Laboratories | DLM-112-1 | 1 | 99 | 98 | $160.00 | $160.00 |

| DLM-112-5 | 5 | 99 | 98 | $739.23 (via Fisher Scientific) | $147.85 | |

| CDN Isotopes | D-0163 | 1 | 99 | 96 | $140.00 | $140.00 |

| Eurisotop | DLM-112-1 | 1 | 99 | 98 | €184.00 | ~$198.00 |

| DLM-112-5 | 5 | 99 | 98 | €691.20 | ~$149.00 | |

| Atlantic Research Chemicals | XS101148 | 1 | - | - | $95.43 | $95.43 |

| Matrix Scientific | 086140 | 1 | - | - | $249.00 | $249.00 |

| Medical Isotopes, Inc. | D3142 | 1 | - | - | $290.00 | $290.00 |

Note: Prices were retrieved from publicly available information and are intended for estimation purposes. Please consult the supplier's website for the most current pricing. Prices in EUR were converted to USD at an approximate exchange rate and are subject to fluctuation.

Technical Specifications

The quality of this compound is critical for its successful application in research. The following table provides a comparison of key technical specifications from various suppliers.

| Specification | Sigma-Aldrich (176567) | Cambridge Isotope Laboratories (DLM-112) | CDN Isotopes (D-0163) |

| CAS Number | 1632-89-9 | 1632-89-9 | 1632-89-9 |

| Molecular Formula | CD₃CDO | CD₃CDO | CD₃CDO |

| Molecular Weight | 48.08 | 48.08 | 48.08 |

| Isotopic Purity | ≥99 atom % D | 99 atom % D | 99 atom % D |

| Chemical Purity | ≥98% (CP) | 98% | 96% |

| Form | Liquid | Liquid | Liquid |

| Boiling Point | 21 °C (lit.) | - | - |

| Density | 0.856 g/mL at 25 °C (lit.) | - | - |

| Storage Temperature | -20°C | Refrigerated | Refrigerated |

Experimental Protocol: Quantification of Acetaldehyde in a Liquid Matrix using this compound as an Internal Standard by GC-MS

This section provides a detailed methodology for the quantification of acetaldehyde in a liquid sample, such as a beverage, using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is adapted from established methods for analyzing volatile organic compounds.[1]

3.1. Materials and Reagents

-

Acetaldehyde (analytical standard)

-

This compound (internal standard)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatizing agent

-

Sodium chloride (NaCl)

-

Potassium hydrogen phthalate (KHP)

-

Ultrapure water

-

Methanol (HPLC grade)

-

Solid Phase Microextraction (SPME) fibers (e.g., 65 µm polydimethylsiloxane/divinylbenzene)

-

Headspace vials (20 mL) with magnetic crimp caps

3.2. Preparation of Standards and Reagents

-

Acetaldehyde Stock Solution (1 mg/mL): Prepare by dissolving a known amount of acetaldehyde in ultrapure water in a volumetric flask.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the acetaldehyde stock solution using this compound.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the acetaldehyde stock solution with ultrapure water to achieve a concentration range relevant to the expected sample concentrations (e.g., 5-10,000 ng/g).

-

PFBHA Derivatizing Solution (10 mg/mL): Dissolve PFBHA in ultrapure water.

3.3. Sample Preparation and Derivatization

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard solution to the vial. The concentration of the internal standard should be consistent across all samples and calibration standards.

-

Add 100 mg of KHP and 50 µL of the PFBHA solution to the vial.[1]

-

Immediately cap the vial and vortex for 30 seconds.

-

Incubate the vial at 45°C for 40 minutes to allow for complete derivatization.[1]

3.4. Headspace SPME Extraction

-

After derivatization, expose the SPME fiber to the headspace of the vial at 45°C for 15 minutes to adsorb the volatile derivatives.[1]

3.5. GC-MS Analysis

-

Injection: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C for 2 minutes, ramp to 120°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic ions for the PFBHA derivatives of acetaldehyde and this compound. For example, monitor m/z 181 (qualifier) and m/z 209 (quantifier) for acetaldehyde-PFBHA oxime, and m/z 213 for this compound-PFBHA oxime.

-

3.6. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the acetaldehyde derivative to the peak area of the this compound derivative against the concentration of the acetaldehyde standards.

-

Determine the concentration of acetaldehyde in the samples by calculating the peak area ratio from the sample chromatograms and interpolating the concentration from the calibration curve.

Workflow for Selection and Use of this compound

The following diagram illustrates a typical workflow for a research project involving this compound, from initial supplier selection to final data analysis.

Caption: Workflow for this compound use in quantitative analysis.

References

Methodological & Application

Application Notes and Protocols: Acetaldehyde-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acetaldehyde-d4 as an internal standard in mass spectrometry for the precise and accurate quantification of acetaldehyde in various matrices. Detailed protocols for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined.

Introduction: The Role of this compound in Quantitative Analysis

Acetaldehyde is a volatile organic compound of significant interest in diverse fields, including food and beverage quality control, environmental monitoring, and clinical research, due to its impact on flavor, its toxicity, and its role as a metabolite.[1] Accurate quantification of acetaldehyde can be challenging due to its volatility and reactivity.[1] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard such as this compound, is the gold standard for overcoming these challenges.[2][3]

This compound (CD3CDO) is an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte (acetaldehyde). This ensures that it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation, thus effectively compensating for matrix effects and variations in analytical procedures.[3] The mass difference of +4 Da allows for its distinct detection by a mass spectrometer, enabling accurate ratiometric quantification.

Key Applications

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of acetaldehyde in a wide range of samples:

-

Food and Beverages: Monitoring of acetaldehyde levels in products such as yogurt, fruit purees, milk, beer, wine, and spirits to assess flavor profiles, fermentation quality, and food safety.[1][4]

-

Environmental Samples: Analysis of acetaldehyde in air, water, and soil to monitor pollution and assess environmental impact.[5][6]

-

Biological and Clinical Samples: Quantification of acetaldehyde in blood, plasma, breath, and tissues to study alcohol metabolism, disease biomarkers, and toxicology.[7][8][9][10]

-

Consumer Products: Measurement of acetaldehyde in products like hand sanitizers and e-cigarette vapor to ensure product safety and quality.[11]

Quantitative Data Summary

The following tables summarize key mass spectrometric data for the quantification of acetaldehyde using this compound as an internal standard with common derivatization agents.

Table 1: GC-MS Quantification Parameters with PFBHA Derivatization

| Compound | Derivatization Reagent | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference(s) |

| Acetaldehyde | PFBHA | 209.08 | 181 | [1][12] |

| This compound | PFBHA | 213.08 | 181 | [1] |

PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride

Table 2: LC-MS/MS Quantification Parameters with DNPH Derivatization

| Compound | Derivatization Reagent | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Acetaldehyde | DNPH | 225.1 | 179.1 | [13] |

| This compound | DNPH | 229.1 | 183.1 | [2] |

DNPH: 2,4-dinitrophenylhydrazine

Experimental Workflows and Protocols

Isotope Dilution Mass Spectrometry Workflow

The general workflow for quantitative analysis using this compound as an internal standard is depicted below.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Protocol 1: Quantification of Acetaldehyde in Food Samples using SPME-GC-MS with PFBHA Derivatization

This protocol is adapted for the analysis of acetaldehyde in food matrices such as yogurt, milk, and fruit purees.[1]

Materials:

-

This compound (D4-AA) stock solution (e.g., 1000 µg/mL in ethanol/water)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solid Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., PDMS/DVB)

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Stomacher blender and bags

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Weigh 100 ± 2 g of the food sample into a Stomacher® bag.

-

Add 99 mL of cold Milli-Q water and 1 mL of the this compound stock solution.

-

Homogenize the sample in the Stomacher® blender for 1 minute at 300 rpm at 4°C.

-

Transfer 4 mL of the homogenate into a 20 mL headspace vial.

-

-

On-Fiber Derivatization:

-

Expose the SPME fiber to the headspace of a PFBHA solution to load the derivatizing agent.

-

Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

-

Incubate at a controlled temperature (e.g., 45°C) for a defined time (e.g., 15 minutes) with agitation to allow for derivatization of acetaldehyde.

-

-

GC-MS Analysis:

-

Desorb the derivatized analytes from the SPME fiber in the GC injector port (e.g., 220°C for 5 minutes in splitless mode).

-

Chromatographic separation is typically performed on a mid-polarity column (e.g., DB-624 or equivalent).

-

An example GC oven temperature program: hold at 60°C, ramp to 95°C at 10°C/min, then ramp to 280°C at 40°C/min.[1]

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring the quantifier and qualifier ions for both the native acetaldehyde and this compound derivatives (see Table 1).

-

-

Quantification:

-

Calculate the concentration of acetaldehyde based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Caption: Workflow for SPME-GC-MS analysis of acetaldehyde.

Protocol 2: Quantification of Acetaldehyde in Biological Samples using LC-MS/MS with DNPH Derivatization

This protocol provides a general framework for the analysis of acetaldehyde in biological fluids like plasma or urine.[2]

Materials:

-

This compound (D4-AA)

-

2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% w/v in acetonitrile with 0.5% v/v concentrated HCl)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

For plasma/serum, precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.

-

-

Derivatization:

-

Add an equal volume of the DNPH derivatizing reagent to the sample supernatant.

-

Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes) to form the hydrazone derivative.

-

Stop the reaction by adding a quenching solution if necessary.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 40% acetonitrile in water) to remove interferences.

-

Elute the derivatized analytes with a higher percentage of organic solvent (e.g., 90% acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile with formic acid.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the native acetaldehyde and this compound derivatives (see Table 2).

-

-

Quantification:

-

Determine the concentration of acetaldehyde based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

Caption: Workflow for LC-MS/MS analysis of acetaldehyde.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of acetaldehyde in a multitude of sample types. Its use in isotope dilution mass spectrometry, coupled with appropriate sample preparation and derivatization techniques, provides robust and reliable data essential for research, quality control, and safety assessment in various scientific and industrial sectors. The protocols provided herein offer a solid foundation for the development and implementation of such analytical methods.

References

- 1. agronomy.emu.ee [agronomy.emu.ee]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sciex.com [sciex.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Environmental Applications of Mass Spectrometry for Emerging Contaminants [mdpi.com]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring and reporting the concentration of acetaldehyde in human breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of acetaldehyde in exhaled breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature | MDPI [mdpi.com]

- 12. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an LC-MS/MS method for studying migration characteristics of acetaldehyde in polyethylene terephthalate (PET)-packed mineral water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Acetaldehyde-d4 as an Internal Standard for GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde is a volatile organic compound of significant interest in various fields, including food science, environmental analysis, and biomedical research due to its role as a flavor component, an environmental pollutant, and a metabolite of ethanol with potential carcinogenic properties.[1] Accurate and precise quantification of acetaldehyde is crucial but challenging due to its high volatility and reactivity.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. The use of a stable isotope-labeled internal standard, such as Acetaldehyde-d4, is the gold standard for achieving accurate quantification by correcting for variations in sample preparation and instrument response.[3] This application note provides a detailed protocol for the quantification of acetaldehyde in various matrices using this compound as an internal standard with GC-MS.

Principle of the Method